

Illuminating ENPP1 Activity: Advanced Fluorescent Assays for Research and Drug Discovery

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Compound of Interest

Compound Name: *Enpp-1-IN-9*

Cat. No.: *B12424601*

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

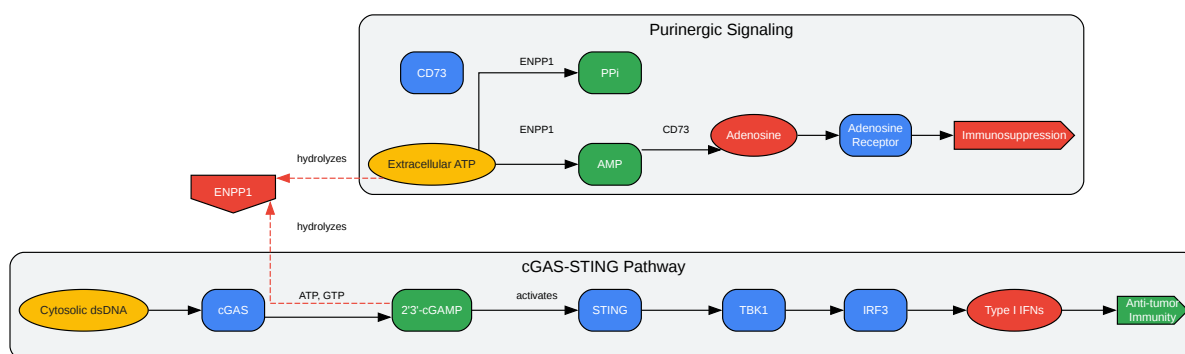
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It is a key regulator of purinergic signaling by hydrolyzing extracellular nucleotides like ATP.[1] More recently, ENPP1 has gained significant attention as a crucial negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system.[2][3] ENPP1 hydrolyzes the STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening anti-tumor immune responses.[1][2] This central role in immune evasion has positioned ENPP1 as a promising therapeutic target for cancer immunotherapy.[4][5]

The development of robust and sensitive assays to measure ENPP1 activity is paramount for basic research and for the discovery of novel ENPP1 inhibitors. Fluorescent assays, in particular, offer significant advantages in terms of sensitivity, simplicity, and high-throughput screening (HTS) compatibility. These application notes provide an overview of the principles behind various fluorescent assays for ENPP1, detailed experimental protocols, and a summary

of key quantitative data to guide researchers in selecting and implementing the most suitable assay for their needs.

ENPP1 Signaling Pathways

ENPP1 exerts its biological functions through its enzymatic activity within key signaling pathways. Understanding these pathways is crucial for interpreting data from ENPP1 activity assays.



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Caption: ENPP1's role in the cGAS-STING and purinergic signaling pathways.

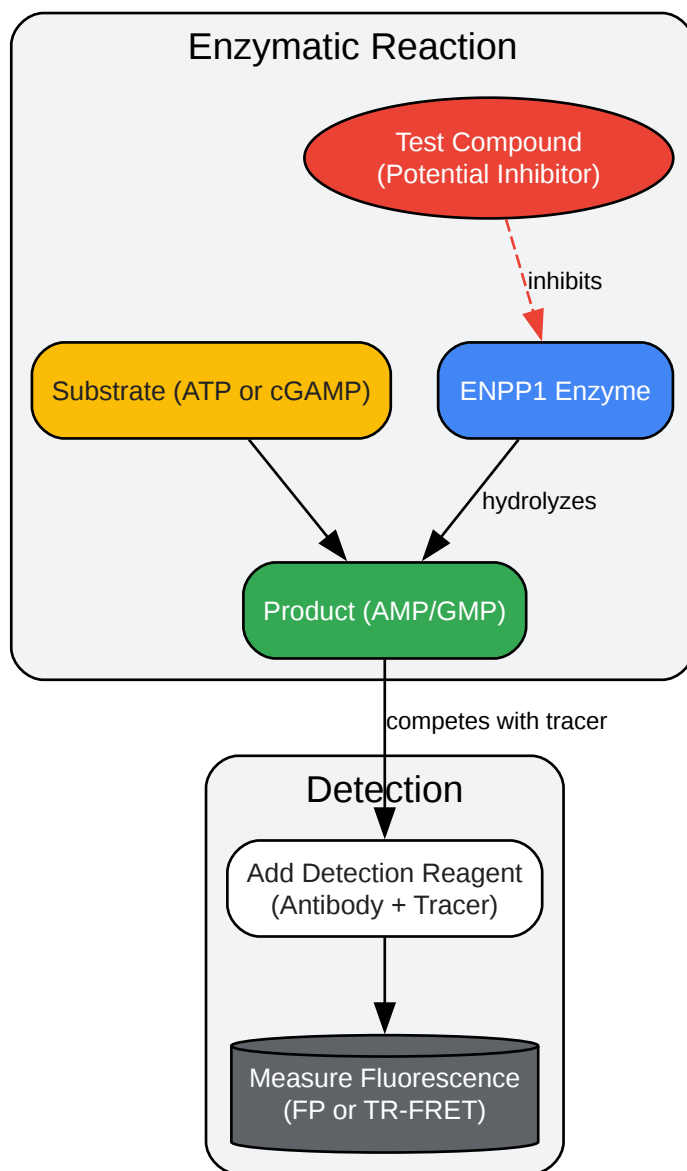
Principles of Fluorescent ENPP1 Assays

Several distinct methodologies have been developed to quantify ENPP1 activity using fluorescence. The choice of assay depends on the specific research question, required throughput, and available instrumentation.

Transcreener® AMP²/GMP² Assay

This is a homogenous, competitive immunoassay that directly measures the AMP and GMP produced by ENPP1 from substrates like ATP or cGAMP.[4][5][6] The assay is available in two detection modes: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

- Principle: An antibody selective for AMP/GMP is used in conjunction with a fluorescent tracer. The AMP/GMP produced by ENPP1 competes with the tracer for binding to the antibody. This displacement leads to a change in the fluorescent properties of the tracer (a decrease in FP or TR-FRET signal), which is proportional to the amount of AMP/GMP produced and thus to the ENPP1 activity.[6]



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Caption: General workflow of the Transcreener® ENPP1 assay.

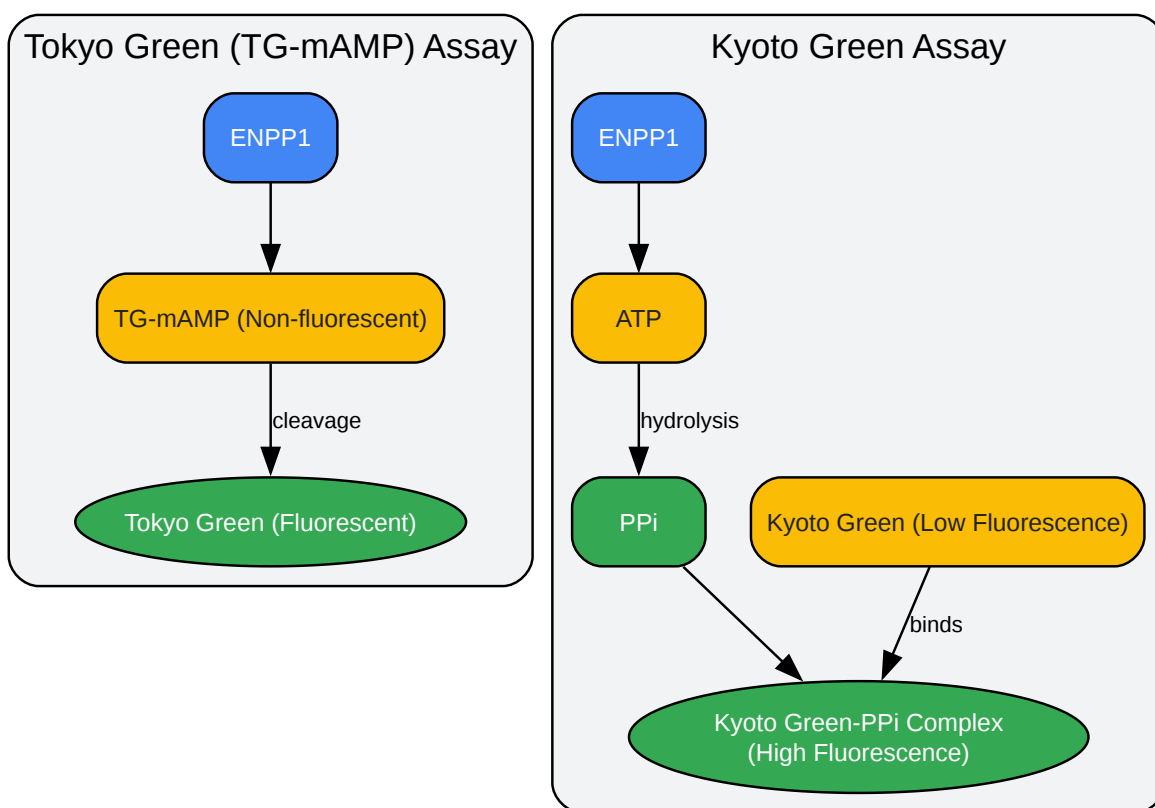
Fluorogenic Substrate-Based Assays

These assays utilize synthetic substrates that are non-fluorescent or weakly fluorescent but become highly fluorescent upon cleavage by ENPP1.

- Tokyo Green (TG-mAMP): A sensitive ENPP1 fluorescence probe where a fluorescent "Tokyo Green" dye is conjugated to mAMP.^{[7][8][9]} Cleavage of the phosphodiester bond by

ENPP1 releases the highly fluorescent Tokyo Green molecule. This assay can be used for inhibitor screening and cellular imaging.[8][9]

- Kyoto Green: This is a chemosensor that exhibits a significant fluorescence enhancement upon binding to pyrophosphate (PPi), a product of ENPP1-mediated ATP hydrolysis.[10][11] This allows for the real-time monitoring of ENPP1 activity.



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